2-methoxy-6-{(E)-[2-methyl-2-(6-nitro-1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-4-nitrophenol
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Overview
Description
2-hydroxy-3-methoxy-5-nitrobenzaldehyde 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone is a complex organic compound that combines the structural features of benzaldehyde, nitrobenzene, and benzisothiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone typically involves the condensation of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-3-methoxy-5-nitrobenzaldehyde 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro groups can be reduced to amines.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-hydroxy-3-methoxy-5-nitrobenzoic acid.
Reduction: 2-hydroxy-3-methoxy-5-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-hydroxy-3-methoxy-5-nitrobenzaldehyde 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The nitro and benzisothiazole groups can participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-5-methoxy-3-nitrobenzaldehyde: Shares the benzaldehyde and nitrobenzene moieties but lacks the benzisothiazole group.
1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazine: Contains the benzisothiazole group but lacks the benzaldehyde moiety.
Uniqueness
The uniqueness of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H13N5O8S |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
2-methoxy-6-[(E)-[methyl-(6-nitro-1,1-dioxo-1,2-benzothiazol-3-yl)hydrazinylidene]methyl]-4-nitrophenol |
InChI |
InChI=1S/C16H13N5O8S/c1-19(17-8-9-5-11(21(25)26)6-13(29-2)15(9)22)16-12-4-3-10(20(23)24)7-14(12)30(27,28)18-16/h3-8,22H,1-2H3/b17-8+ |
InChI Key |
YLTITADVZXTJAB-CAOOACKPSA-N |
Isomeric SMILES |
CN(C1=NS(=O)(=O)C2=C1C=CC(=C2)[N+](=O)[O-])/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])OC)O |
Canonical SMILES |
CN(C1=NS(=O)(=O)C2=C1C=CC(=C2)[N+](=O)[O-])N=CC3=C(C(=CC(=C3)[N+](=O)[O-])OC)O |
Origin of Product |
United States |
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